Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWGRDMRWKKQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, also known by its CAS number 954668-34-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is identified as a potential inhibitor of the p90 ribosomal S6 kinase (RSK), which plays a crucial role in various cellular processes including growth, proliferation, and survival. RSK inhibitors are being explored for their therapeutic potential in cancer and other diseases characterized by aberrant signaling pathways .
In Vitro Studies
- Cell Line Testing : this compound was tested on various cancer cell lines to evaluate its cytotoxic effects. Preliminary results indicate that it exhibits selective toxicity towards certain cancer types, particularly those with mutations in the RSK pathway.
- Mechanistic Insights : The compound appears to induce apoptosis in target cells through the activation of caspase pathways, which are critical in programmed cell death .
Case Studies
A recent study published in a pharmacology journal reported on the efficacy of this compound in an orthotopic xenograft model of glioblastoma. The results demonstrated significant tumor regression, suggesting that the compound may effectively target tumor cells with specific genetic vulnerabilities .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Target Disease | Efficacy |
|---|---|---|---|
| This compound | RSK Inhibition | Cancer | High |
| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides | ACC2 Inhibition | Obesity | Moderate |
| Prodrugs of 1-Hydroxy-2-oxopiperidin | ENO2 Inhibition | Glioblastoma | High |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption rate with significant bioavailability in preclinical models. Its stability in human serum suggests potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Ethyl (5-oxopyrrolidin-3-yl)methylcarbamate
- Key Difference : Lacks the 4-fluorophenyl substituent.
- Impact :
B. Methyl ((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
- Key Difference : Ethyl carbamate replaced by methyl carbamate.
- Impact :
Functional Group Variants
A. Amide Analogues (e.g., ((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide)
- Key Difference : Carbamate replaced by acetamide.
- Impact :
B. Non-Fluorinated Analogues (e.g., Ethyl ((1-phenyl-5-oxopyrrolidin-3-yl)methyl)carbamate)
Physicochemical and Pharmacokinetic Data
| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Metabolic Half-Life (min) | IC₅₀ (nM) |
|---|---|---|---|---|---|
| Ethyl ((1-(4-FP)-5-oxopyrrolidin-3-yl)methyl)carbamate | 280.29 | 1.5 | 0.8 | 45 | 50 |
| Ethyl (5-oxopyrrolidin-3-yl)methylcarbamate | 200.23 | 0.7 | 1.5 | 20 | 120 |
| Methyl ((1-(4-FP)-5-oxopyrrolidin-3-yl)methyl)carbamate | 266.27 | 1.3 | 0.5 | 40 | 45 |
| ((1-(4-FP)-5-oxopyrrolidin-3-yl)methyl)acetamide | 248.25 | 1.8 | 0.3 | 60 | 200 |
FP = 4-fluorophenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
